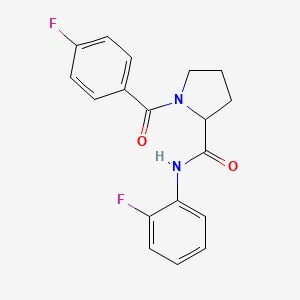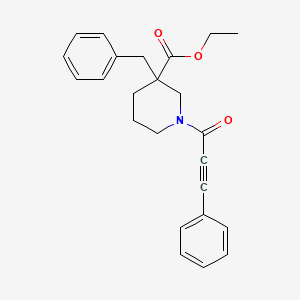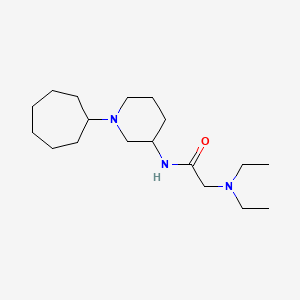![molecular formula C14H14N2O3S B6130264 3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B6130264.png)
3-{[(4-methylphenyl)amino]sulfonyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(4-methylphenyl)amino]sulfonyl}benzamide, also known as MSA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MSA is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-{[(4-methylphenyl)amino]sulfonyl}benzamide involves the inhibition of various enzymes, including carbonic anhydrase and metalloproteinases. 3-{[(4-methylphenyl)amino]sulfonyl}benzamide also inhibits the activity of the proteasome, which is involved in the degradation of proteins. Studies have shown that 3-{[(4-methylphenyl)amino]sulfonyl}benzamide induces apoptosis in cancer cells by activating the caspase pathway. Additionally, 3-{[(4-methylphenyl)amino]sulfonyl}benzamide inhibits the production of reactive oxygen species, which can cause oxidative damage to cells.
Biochemical and Physiological Effects:
3-{[(4-methylphenyl)amino]sulfonyl}benzamide has been shown to have various biochemical and physiological effects. In cancer cells, 3-{[(4-methylphenyl)amino]sulfonyl}benzamide induces apoptosis and inhibits angiogenesis, leading to the inhibition of tumor growth. 3-{[(4-methylphenyl)amino]sulfonyl}benzamide also inhibits the production of pro-inflammatory cytokines, reducing inflammation. In addition, 3-{[(4-methylphenyl)amino]sulfonyl}benzamide has been shown to have antioxidant properties, protecting cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-{[(4-methylphenyl)amino]sulfonyl}benzamide in lab experiments is its potential as a multifunctional compound with various applications. 3-{[(4-methylphenyl)amino]sulfonyl}benzamide has been shown to have anticancer, anti-inflammatory, and antioxidant properties, making it a versatile compound for research. However, one limitation of using 3-{[(4-methylphenyl)amino]sulfonyl}benzamide is its potential toxicity, as it has been shown to have cytotoxic effects on some cell types. Additionally, the synthesis of 3-{[(4-methylphenyl)amino]sulfonyl}benzamide can be challenging, and the purity and yield of the compound can vary depending on the synthesis method used.
Direcciones Futuras
For 3-{[(4-methylphenyl)amino]sulfonyl}benzamide research include the development of new anticancer agents and the further exploration of its potential anti-inflammatory and antioxidant properties.
Métodos De Síntesis
3-{[(4-methylphenyl)amino]sulfonyl}benzamide can be synthesized using various methods, including the reaction of 4-methylbenzenesulfonamide with 3-aminobenzamide in the presence of a catalyst. Another method involves the reaction of 3-nitrobenzamide with 4-methylphenylamine in the presence of a reducing agent. The resulting 3-{[(4-methylphenyl)amino]sulfonyl}benzamide can be purified using column chromatography or recrystallization. The purity and yield of 3-{[(4-methylphenyl)amino]sulfonyl}benzamide can be determined using various analytical techniques, including NMR spectroscopy and HPLC.
Aplicaciones Científicas De Investigación
3-{[(4-methylphenyl)amino]sulfonyl}benzamide has been used in various scientific research applications, including as a potential anticancer agent. Studies have shown that 3-{[(4-methylphenyl)amino]sulfonyl}benzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 3-{[(4-methylphenyl)amino]sulfonyl}benzamide has also been studied as a potential anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. Additionally, 3-{[(4-methylphenyl)amino]sulfonyl}benzamide has been used in the development of new materials, such as polymeric membranes and hydrogels.
Propiedades
IUPAC Name |
3-[(4-methylphenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-10-5-7-12(8-6-10)16-20(18,19)13-4-2-3-11(9-13)14(15)17/h2-9,16H,1H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGIOCJKQDFKAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(3-pyridinyl)propanoyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6130181.png)

![N~2~-{4-[1-(dimethylamino)ethyl]benzyl}-D-alaninamide](/img/structure/B6130200.png)
![methyl 4-{[2-pyridinyl(2-pyridinylamino)methylene]carbonohydrazonoyl}benzoate](/img/structure/B6130210.png)
![1-(3-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-piperidinone](/img/structure/B6130215.png)
![methyl 4-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)benzoate](/img/structure/B6130217.png)
![N-cycloheptyl-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6130233.png)
![2-methoxy-2-phenyl-N-(1-{1-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B6130246.png)


![1-[(4-biphenylyloxy)acetyl]-4-(3-chlorobenzoyl)piperazine](/img/structure/B6130281.png)
![4-[(1-oxido-3-pyridinyl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6130285.png)
![2-(4-morpholinylcarbonyl)-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6130291.png)
![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B6130292.png)